molecular formula C10H22O2Si B597973 Cyclopentyldiethoxy(methyl)silane CAS No. 1352124-10-7

Cyclopentyldiethoxy(methyl)silane

Cat. No.: B597973
CAS No.: 1352124-10-7
M. Wt: 202.369
InChI Key: RJAXOUUONIIIER-UHFFFAOYSA-N
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Description

Cyclopentyldiethoxy(methyl)silane is an organosilicon compound characterized by a cyclopentyl group, two ethoxy groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst and is carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of cyclopentene with diethoxymethylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyldiethoxy(methyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of cyclopentyldiethoxy(methyl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane linkages. These interactions are crucial in the compound’s ability to modify surfaces and enhance the properties of materials .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(dimethoxy)methylsilane
  • Cyclopentyl(trimethoxy)silane
  • Cyclohexyl(diethoxy)methylsilane

Uniqueness

Cyclopentyldiethoxy(methyl)silane is unique due to its specific combination of a cyclopentyl group and two ethoxy groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in various applications compared to its similar counterparts .

Properties

InChI

InChI=1S/C10H20O2Si/c1-3-11-10(12-4-2)13-9-7-5-6-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDGWHLMPPVOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)[Si]C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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